9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one

Medicinal Chemistry Physicochemical Properties Spirocyclic Building Blocks

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one is a synthetic fluorinated spirocyclic ketal, consisting of a 1,4-dioxolane ring fused to a cycloheptanone core with gem‑difluoro substitution at the 9‑position. Its molecular formula is C9H12F2O3 with a molecular weight of 206.19 g/mol.

Molecular Formula C9H12F2O3
Molecular Weight 206.189
CAS No. 2225142-43-6
Cat. No. B2767275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one
CAS2225142-43-6
Molecular FormulaC9H12F2O3
Molecular Weight206.189
Structural Identifiers
SMILESC1CC2(CCC(C1=O)(F)F)OCCO2
InChIInChI=1S/C9H12F2O3/c10-9(11)4-3-8(2-1-7(9)12)13-5-6-14-8/h1-6H2
InChIKeyTXZJPVNETOOWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one (CAS 2225142-43-6): A Fluorinated Spirocyclic Ketal Building Block


9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one is a synthetic fluorinated spirocyclic ketal, consisting of a 1,4-dioxolane ring fused to a cycloheptanone core with gem‑difluoro substitution at the 9‑position . Its molecular formula is C9H12F2O3 with a molecular weight of 206.19 g/mol . Predicted physicochemical properties include a boiling point of 264.9±40.0 °C and density of 1.28±0.1 g/cm³ . This compound serves primarily as a versatile scaffold and building block in medicinal chemistry and organic synthesis, where the presence of fluorine atoms can modulate lipophilicity, metabolic stability, and conformational bias .

Why 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one Cannot Be Replaced by Common Spirocyclic Analogs


Simple replacement of 9,9‑difluoro‑1,4‑dioxaspiro[4.6]undecan‑8‑one with its non‑fluorinated counterpart (1,4‑dioxaspiro[4.6]undecan‑8‑one, CAS 4792‑37‑4) or other spirocyclic ketals is unlikely to preserve the intended molecular properties. The introduction of two fluorine atoms at the 9‑position substantially increases molecular weight and alters electronic distribution, as reflected in the difference in molecular formula (C9H12F2O3 vs. C9H14O3) . Even when purity and basic scaffold appear similar, the fluorinated variant can exhibit distinct lipophilicity, metabolic stability, and conformational behavior—parameters critical to drug‑likeness and synthetic utility . Therefore, procurement of the exact difluorinated compound is essential for projects where fluorine‑mediated effects are design elements, rather than assuming functional equivalence from unsubstituted analogs.

Quantitative Differentiation of 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one from Closest Analogs


Physicochemical Differentiation: Impact of Gem‑Difluoro Substitution on Molecular Weight and Formula

The target compound 9,9‑difluoro‑1,4‑dioxaspiro[4.6]undecan‑8‑one (MW 206.19, C9H12F2O3) is distinguished from its closest commercially available non‑fluorinated analog 1,4‑dioxaspiro[4.6]undecan‑8‑one (MW 170.21, C9H14O3) by the replacement of two hydrogens with fluorines . This substitution results in a molecular weight increase of 35.98 g/mol and alters the hydrogen bonding profile, potentially affecting solubility and permeability.

Medicinal Chemistry Physicochemical Properties Spirocyclic Building Blocks

Predicted Physical Properties: Boiling Point and Density as Differentiators from Non‑Fluorinated Congener

Predicted physicochemical data for 9,9‑difluoro‑1,4‑dioxaspiro[4.6]undecan‑8‑one (boiling point 264.9±40.0 °C, density 1.28±0.1 g/cm³) indicate altered volatility and compactness relative to the non‑fluorinated analog (1,4‑dioxaspiro[4.6]undecan‑8‑one, predicted BP ~243.6±20.0 °C, density ~1.15 g/cm³ based on analogous spiroketals) . The increase in boiling point by approximately 21 °C and higher density reflect the influence of fluorine atoms on intermolecular interactions and molar volume.

Physicochemical Prediction Spirocyclic Compounds Fluorine Chemistry

Structural Uniqueness: Gem‑Difluoro Motif as a Conformational and Electronic Modulator

The presence of a gem‑difluoro group at the 9‑position of the 1,4‑dioxaspiro[4.6]undecane framework distinguishes this compound from other spirocyclic ketals lacking fluorine substitution. While direct comparative biological data are absent in the primary literature, extensive class‑level evidence demonstrates that gem‑difluoro motifs can (i) restrict ring puckering, (ii) alter the pKa of adjacent functional groups, and (iii) enhance metabolic stability by blocking oxidative metabolism at the fluorinated site [1][2].

Spirocyclic Scaffolds Fluorine Chemistry Medicinal Chemistry

Where 9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one Delivers Unique Value: Application Scenarios


Medicinal Chemistry: Fluorinated Spirocyclic Scaffold for Lead Optimization

9,9‑Difluoro‑1,4‑dioxaspiro[4.6]undecan‑8‑one serves as a valuable building block for medicinal chemists seeking to incorporate a conformationally constrained, lipophilic motif into drug candidates. The gem‑difluoro group can enhance metabolic stability and modulate physicochemical properties, as supported by class‑level evidence on fluorinated spirocycles . Procurement of this exact compound ensures that the designed fluorine‑mediated effects are retained during synthesis and biological evaluation.

Synthetic Methodology: Model Substrate for Difluorinated Spiroketal Transformations

This compound can be employed as a model substrate in the development of new synthetic methods targeting difluorinated spiroketals. Its well‑defined structure and commercial availability (purity ≥95%) facilitate reproducible studies on fluorination‑specific reactivity, such as selective hydrolysis or cross‑coupling, where the non‑fluorinated analog would behave differently.

Chemical Biology: Probe for Investigating Fluorine Effects on Target Engagement

In chemical biology, 9,9‑difluoro‑1,4‑dioxaspiro[4.6]undecan‑8‑one can be used to prepare fluorinated probes for ¹⁹F NMR or PET imaging studies. The presence of two fluorine atoms provides a distinct spectroscopic handle, enabling quantitative analysis of binding events or metabolic fate that is not possible with the non‑fluorinated congener.

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